
3-Methyl-4-nitro-5-styrylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-nitro-5-styrylisoxazole is a compound belonging to the isoxazole family, characterized by its unique structure that includes a nitro group and a styryl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 3-methyl-4-nitro-5-styrylisoxazole involves a solvent-free procedure using nano-titania as a solid support and recyclable catalyst. This method is not only clean and simple but also eco-friendly, providing excellent yields and allowing the catalyst to be reused up to four times without loss of efficiency .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar green chemistry principles. The use of solid nano-titania as a catalyst ensures that the process remains sustainable and cost-effective, minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-4-nitro-5-styrylisoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 3-methyl-4-amino-5-styrylisoxazole.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-4-nitro-5-styrylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mécanisme D'action
The mechanism by which 3-methyl-4-nitro-5-styrylisoxazole exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the styryl moiety can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
- 3-Methyl-4-nitro-5-phenylisoxazole
- 3-Methyl-4-nitro-5-vinylisoxazole
- 3-Methyl-4-nitro-5-ethynylisoxazole
Comparison: 3-Methyl-4-nitro-5-styrylisoxazole stands out due to its unique combination of a nitro group and a styryl moiety, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits enhanced reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
3-methyl-4-nitro-5-[(E)-2-phenylethenyl]-1,2-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-12(14(15)16)11(17-13-9)8-7-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ |
Clé InChI |
SDCPXLWJUGXAEK-BQYQJAHWSA-N |
SMILES isomérique |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)
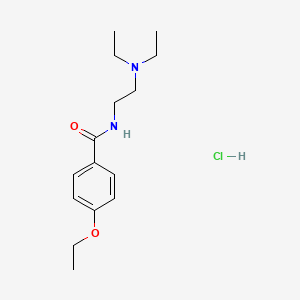

![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)


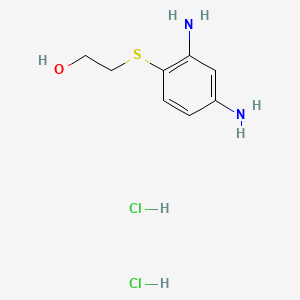
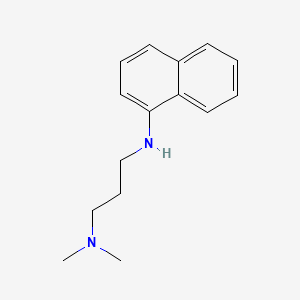
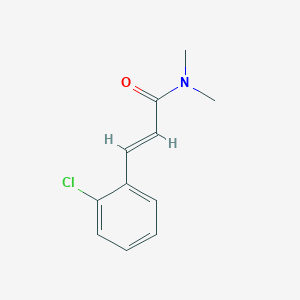
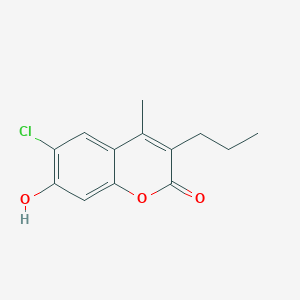

![Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate](/img/structure/B11997860.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
